molecular formula C7H17Cl2N3O B2974508 2-(4-Aminopiperidin-4-yl)acetamide;dihydrochloride CAS No. 2470436-62-3

2-(4-Aminopiperidin-4-yl)acetamide;dihydrochloride

Cat. No.: B2974508
CAS No.: 2470436-62-3
M. Wt: 230.13
InChI Key: SVFALZRNUPEIOD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-(4-Aminopiperidin-4-yl)acetamide dihydrochloride (molecular formula: C₇H₁₅N₃O·2HCl) features a piperidine ring substituted with an amino group at the 4-position and an acetamide moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Key structural attributes include:

  • Piperidine core: Provides rigidity and influences receptor binding.
  • Primary amide group: Facilitates hydrogen bonding in biological systems.
  • Dihydrochloride salt: Improves stability and bioavailability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminopiperidin-4-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c8-6(11)5-7(9)1-3-10-4-2-7;;/h10H,1-5,9H2,(H2,8,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFALZRNUPEIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC(=O)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminopiperidine with chloroacetic acid in the presence of a base, followed by acidification to obtain the dihydrochloride salt. The reaction conditions typically include maintaining a controlled temperature and using an appropriate solvent to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to achieve high purity and yield. Quality control measures are also essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in studies involving enzyme inhibition and receptor binding assays.

  • Medicine: The compound is explored for its potential therapeutic effects in various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound is compared to structurally related piperidine- and acetamide-containing molecules (Table 1):

Compound Name Molecular Formula Key Substituents Pharmacological Activity Solubility Profile Reference
2-(4-Aminopiperidin-4-yl)acetamide dihydrochloride C₇H₁₅N₃O·2HCl 4-aminopiperidinyl, primary acetamide Not reported High (dihydrochloride)
N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride C₉H₂₀Cl₂N₂O 4-piperidinyl, dimethylacetamide Not specified High (dihydrochloride)
AC-90179 (5-HT2A inverse agonist) C₂₂H₂₇ClN₂O₂ 4-methoxyphenyl, methylbenzyl, piperidine 5-HT2A inverse agonist (Ki < 1 nM) Moderate (HCl salt)
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide C₁₆H₁₅ClN₂O₂ 3-chloro-4-hydroxyphenyl, phenethyl 17β-HSD2 inhibitor (Ki ~ 50 nM) Moderate
Ethyl (4-aminopiperidin-1-yl)acetate dihydrochloride C₉H₂₀Cl₂N₂O₂ Ethyl ester, 4-aminopiperidinyl Not reported High (ester hydrolysis)

Key Observations :

  • Substituent Effects: Primary vs. Secondary Amides: The target compound’s primary amide (NH₂) enables stronger hydrogen bonding compared to N,N-dimethylacetamide (), which may reduce receptor affinity due to steric hindrance . Aromatic vs. Aliphatic Groups: AC-90179’s 4-methoxyphenyl and methylbenzyl groups enhance 5-HT2A receptor selectivity, whereas the target’s simpler structure may lack such specificity . Salt Forms: Dihydrochloride salts () generally improve solubility over free bases, critical for intravenous formulations.
Pharmacological and Biochemical Profiles
  • Enzyme Inhibition :

    • 17β-HSD2 Inhibition : Analogues like 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide (Ki ~ 50 nM) highlight the importance of hydrophobic aryl groups for enzyme interaction, a feature absent in the target compound .
    • SARS-CoV-2 Protease Binding : Pyridine-containing acetamides (e.g., 5RGX in ) show binding affinities < -22 kcal/mol via interactions with His163 and Asn142. The target’s piperidine may occupy similar pockets but requires empirical validation .
  • Anticancer Activity :

    • Thiadiazole-acetamide derivatives () exhibit IC₅₀ values as low as 1.8 µM (Caco-2 cells). The target’s lack of aromatic heterocycles may limit cytotoxicity but reduce off-target effects .

Biological Activity

2-(4-Aminopiperidin-4-yl)acetamide dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure:

  • IUPAC Name: 2-(4-Aminopiperidin-4-yl)acetamide dihydrochloride
  • Molecular Formula: C₈H₁₅Cl₂N₃O
  • Molecular Weight: 220.13 g/mol

The compound features a piperidine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.

The biological activity of 2-(4-Aminopiperidin-4-yl)acetamide dihydrochloride is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It is known to act as a modulator for several receptors, including:

  • Histamine Receptors: The compound has been studied for its affinity towards histamine H3 receptors, which are involved in various central nervous system functions, including wakefulness and cognition .
  • Cholinesterase Inhibition: Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling .

Therapeutic Applications

  • Neurological Disorders:
    • The modulation of histamine receptors suggests potential applications in treating sleep disorders and cognitive impairments associated with conditions like Alzheimer's disease .
  • Cancer Therapy:
    • Recent studies indicate that derivatives of piperidine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Activity:
    • Research has indicated that certain piperidine derivatives can also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Anticancer Activity

A study highlighted the efficacy of piperidine derivatives in cancer therapy. The compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . This suggests that the structural features of 2-(4-Aminopiperidin-4-yl)acetamide dihydrochloride contribute positively to its anticancer activity.

Neurological Effects

In a pharmacological study, another piperidine derivative was shown to enhance wakefulness in animal models by acting as an inverse agonist at histamine H3 receptors. This supports the potential use of 2-(4-Aminopiperidin-4-yl)acetamide dihydrochloride in treating sleep-related disorders .

Comparative Analysis

CompoundBiological ActivityKey Findings
2-(4-Aminopiperidin-4-yl)acetamideAnticancer, Neurological ModulatorInduces apoptosis in cancer cells; enhances cognition
2-(morpholin-4-yl)acetamideHistamine Receptor ModulatorSignificant wake-promoting effects
Piperidine DerivativesAnticancer, Anti-inflammatoryCytotoxicity against multiple cancer cell lines

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Aminopiperidin-4-yl)acetamide dihydrochloride?

Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and hydrogenation reactions. For example:

Piperidine Core Formation : React 4-nitro-piperidone with a protected amine group under basic conditions to form the 4-aminopiperidine intermediate.

Acetamide Introduction : Couple the intermediate with chloroacetamide via nucleophilic substitution in polar aprotic solvents (e.g., DMF) at 60–80°C .

Salt Formation : Treat the free base with hydrochloric acid in ethanol to precipitate the dihydrochloride salt. Confirm stoichiometry via elemental analysis .
Critical Parameters : Monitor pH during salt formation to avoid over-protonation. Use inert atmospheres to prevent oxidation of the amine group .

Basic: How should researchers characterize purity and structural integrity?

Methodological Answer:
A multi-technique approach is essential:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of 0.1% TFA in acetonitrile/water (70:30). Purity ≥98% is acceptable for most studies .
  • NMR : Confirm the presence of the piperidine ring (δ 3.2–3.5 ppm for CH₂NH) and acetamide carbonyl (δ 170–175 ppm in ¹³C NMR). Compare integrals to detect impurities .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z = calculated molecular mass + 2 (for dihydrochloride) .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetamide group .
  • Humidity : Use desiccants (e.g., silica gel) to maintain <10% relative humidity. The dihydrochloride form is hygroscopic and prone to deliquescence .
  • Solubility : Prepare fresh solutions in deionized water (pH 4–6) for experiments. For long-term storage in solution, add 0.1% ascorbic acid to inhibit oxidation .

Advanced: How can computational methods optimize synthesis and reaction pathways?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., nucleophilic substitution). Software like Gaussian or ORCA is recommended .
  • Solvent Optimization : Predict solvent effects using COSMO-RS to select solvents that stabilize intermediates (e.g., DMSO for polar transition states) .
  • Machine Learning : Train models on existing reaction datasets to predict optimal molar ratios (e.g., 1.2:1 amine:chloroacetamide) and reduce side-product formation .

Advanced: How to resolve contradictions in reported biochemical activity data?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize discrepancies. For example, amine oxidation rates vary significantly under acidic vs. neutral conditions .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to compare binding affinities (Kᵢ) across studies. Contradictions may arise from differences in receptor isoforms .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. Prioritize data from assays with validated positive controls .

Advanced: What strategies mitigate degradation during in-vitro assays?

Methodological Answer:

  • Degradation Pathways : Identify primary routes via accelerated stability studies (40°C/75% RH for 4 weeks). Common issues include:
    • Hydrolysis : Add 1 mM EDTA to chelate metal ions catalyzing acetamide cleavage .
    • Oxidation : Replace dissolved oxygen in buffers by nitrogen sparging .
  • Analytical Monitoring : Use UPLC-MS/MS to detect degradation products (e.g., piperidine-N-oxide at m/z = [M+H]⁺ +16) in real-time .
  • Formulation : Encapsulate the compound in cyclodextrin complexes to enhance aqueous stability without altering bioactivity .

Advanced: How to design dose-response experiments for receptor selectivity studies?

Methodological Answer:

  • Receptor Panel : Test against structurally related receptors (e.g., GPCRs vs. ion channels) at 10 concentrations (10⁻¹⁰–10⁻⁴ M). Use CHO-K1 cells transfected with human receptor clones .
  • Data Normalization : Express responses as % inhibition relative to reference agonists (e.g., 100% = 1 µM acetylcholine). Correct for non-specific binding using 10 µM atropine .
  • Selectivity Index : Calculate as IC₅₀ (off-target)/IC₅₀ (target). A ratio >100 indicates high selectivity .

Advanced: What mechanistic studies clarify its role in modulating enzymatic activity?

Methodological Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. For example, if inhibiting monoamine oxidase (MAO), measure kcat/Kₘ shifts in the presence of 1–100 µM compound .
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., MAO-B) to identify binding interactions (e.g., hydrogen bonds with Glu84) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

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